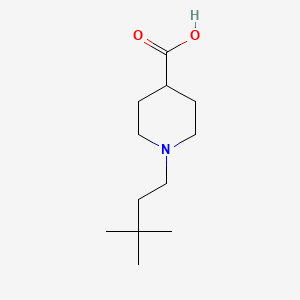
1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid
Descripción
1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids This compound is characterized by the presence of a piperidine ring substituted with a 3,3-dimethyl-butyl group at the nitrogen atom and a carboxylic acid group at the fourth position
Propiedades
Fórmula molecular |
C12H23NO2 |
|---|---|
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H23NO2/c1-12(2,3)6-9-13-7-4-10(5-8-13)11(14)15/h10H,4-9H2,1-3H3,(H,14,15) |
Clave InChI |
XKIHBTCFABIZQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCN1CCC(CC1)C(=O)O |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of Piperidine Ring: The next step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting the 3,3-dimethylbutyraldehyde with an appropriate amine under acidic conditions to form the piperidine ring.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the fourth position of the piperidine ring. This can be done through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of acyl chlorides or bromides.
Aplicaciones Científicas De Investigación
1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
3,3-Dimethylbutanoic Acid: Shares the 3,3-dimethylbutyl group but lacks the piperidine ring.
1-Butyne, 3,3-dimethyl-: Contains a similar butyne structure but differs in the functional groups and overall structure.
Uniqueness: 1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid is unique due to the combination of the piperidine ring and the 3,3-dimethylbutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


